molecular formula C15H14N2O2 B186991 N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide CAS No. 19930-37-1

N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide

Cat. No. B186991
CAS RN: 19930-37-1
M. Wt: 254.28 g/mol
InChI Key: XHHFJNGZHBMTKR-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide, also known as HABA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HABA is a derivative of salicylic acid and has been synthesized using various methods.

Scientific Research Applications

Antibacterial and Antimicrobial Activities

  • Schiff base ligands derived from acetylacetone, salicylaldehyde, and sulfonamides, including N-({4-[(E)-(2-hydroxybenzylidene)amino]phenyl}sulfonyle)acetamide, have shown promising antibacterial activities, particularly when synthesized into copper(II) complexes (Salehi et al., 2016).
  • Rhodanine-3-acetic acid derivatives, including N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide, demonstrated significant antimicrobial activities against a range of bacteria and mycobacteria, with notable effectiveness against Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017).

Anti-inflammatory and Antioxidant Properties

  • The compound N-(2-hydroxy phenyl)acetamide has been studied for its anti-arthritic and anti-inflammatory properties in animal models, showing a significant reduction in inflammation-related cytokines and reactive oxygen species (Jawed, Shah, Jamall, & Simjee, 2010).
  • Pyrazole-acetamide derivatives, including N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, have exhibited antioxidant activities, highlighting their potential in oxidative stress-related conditions (Chkirate et al., 2019).

Synthesis and Characterization

  • Studies have explored the synthesis and characterization of various derivatives of N-(2-Hydroxyphenyl)acetamide for potential applications in natural synthesis and drug development, focusing on their molecular structures and reaction mechanisms (Magadum & Yadav, 2018).
  • Research on crystal and molecular structures of related compounds, such as N-(5-Chloro-2-hydroxy-phenyl)-acetamide, provides insights into their molecular interactions and potential applications in materials science and drug design (Chi et al., 2018).

Anticancer Potential

  • Some derivatives of N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide have been synthesized and evaluated for their anticancer activity, with certain compounds showing significant inhibitory effects against various cancer cell lines (Karaburun et al., 2018).

properties

CAS RN

19930-37-1

Product Name

N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-[4-[(2-hydroxyphenyl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C15H14N2O2/c1-11(18)17-14-8-6-13(7-9-14)16-10-12-4-2-3-5-15(12)19/h2-10,19H,1H3,(H,17,18)

InChI Key

XHHFJNGZHBMTKR-ZRDIBKRKSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C/2\C=CC=CC2=O

SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=CC=CC=C2O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=CC=CC=C2O

Other CAS RN

19930-37-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.